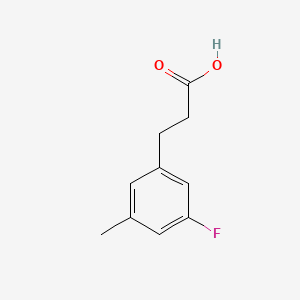

3-(3-Fluoro-5-methylphenyl)propionic acid

Description

Historical Context and Discovery

The development of 3-(3-Fluoro-5-methylphenyl)propionic acid emerges from the broader historical trajectory of fluorinated carboxylic acid chemistry that gained prominence in the mid-20th century. Propionic acid itself was first described in 1844 by Johann Gottlieb, who discovered it among the degradation products of sugar. The subsequent decades witnessed various chemists independently producing propionic acid through different synthetic approaches, with French chemist Jean-Baptiste Dumas establishing the unified identity of these compounds in 1847. Dumas coined the term "propionic acid" from the Greek words meaning "first" and "fat," recognizing it as the smallest carboxylic acid exhibiting characteristic fatty acid properties such as forming oily layers when salted from water and producing soapy potassium salts.

The evolution toward fluorinated derivatives of propionic acid represents a natural progression in synthetic organic chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. The specific compound this compound, identified by Chemical Abstracts Service number 1017779-56-4, exemplifies this synthetic advancement. The compound's current availability through established chemical suppliers including Apollo Scientific and Thermo Scientific indicates successful development of reliable synthetic methodologies. The assignment of specific catalog numbers and standardized specifications across multiple suppliers suggests that this compound has achieved recognition as a valuable synthetic intermediate rather than remaining merely a research curiosity.

Structural Classification and Nomenclature

This compound belongs to the structural class of substituted phenylpropionic acids, specifically characterized as a fluorinated aromatic carboxylic acid derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official designation being 3-(3-fluoro-5-methylphenyl)propanoic acid. This naming system reflects the compound's structural organization, where a propanoic acid chain is attached to a benzene ring bearing both fluorine and methyl substituents at the 3- and 5-positions respectively.

The molecular formula C₁₀H₁₁FO₂ indicates a relatively compact structure with a molecular weight of 182.19 grams per mole. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=CC(=CC(=C1)F)CCC(=O)O, which provides a linear description of the molecular connectivity. The International Chemical Identifier key SEUXGGXOPIWHGW-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. The MDL number MFCD09832369 provides additional cataloging reference for chemical databases and supplier systems.

Position in Fluorinated Carboxylic Acid Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated carboxylic acids, representing a moderate level of fluorination compared to perfluorinated analogues. The parent propionic acid structure, characterized as a naturally occurring carboxylic acid with the formula CH₃CH₂CO₂H, serves as the foundational framework for this fluorinated derivative. Propionic acid demonstrates intermediate physical properties between smaller carboxylic acids such as formic and acetic acids and larger fatty acids, being miscible with water while capable of separation through salt addition. The compound exhibits typical carboxylic acid reactivity, forming amide, ester, anhydride, and chloride derivatives, and participating in reactions such as the Hell-Volhard-Zelinsky bromination at the alpha position.

The introduction of fluorine substitution on the aromatic ring significantly modifies the electronic properties and reactivity profile compared to the parent propionic acid structure. Fluorine's high electronegativity and small atomic radius create unique steric and electronic effects that distinguish fluorinated derivatives from their non-fluorinated counterparts. The specific substitution pattern in this compound, with fluorine at the meta position relative to the propanoic acid chain and methyl group at the alternate meta position, creates a distinctive electronic environment that influences both chemical reactivity and physical properties.

Contemporary research in fluorinated carboxylic acids encompasses compounds ranging from simple monofluorinated species to heavily fluorinated structures such as perfluoropropionic acid (CF₃CF₂CO₂H), which exhibits dramatically different properties including strong acidity with a predicted pKa of 0.38. The positioning of this compound within this spectrum represents a balanced approach to fluorination, maintaining synthetic accessibility while introducing beneficial fluorine effects. This strategic fluorination level allows for potential applications in pharmaceutical chemistry where complete perfluorination might prove too extreme for biological compatibility.

Research Importance and Applications Overview

The research significance of this compound stems from its potential utility as a pharmaceutical intermediate and its value in synthetic organic chemistry applications. The compound's availability through established commercial suppliers in research quantities ranging from 250 milligrams to multiple grams indicates sustained demand from the research community. The standardized purity levels of 97-98% across different suppliers suggest well-developed purification protocols and quality control measures that support reproducible research applications.

The specific structural features of this compound make it particularly valuable for structure-activity relationship studies in medicinal chemistry. The presence of both fluorine and methyl substituents on the aromatic ring provides opportunities for systematic investigation of substituent effects on biological activity. Fluorine substitution in pharmaceutical compounds often enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to target proteins through unique interactions such as hydrogen bonding and favorable dipole interactions. The methyl group contributes additional steric bulk and hydrophobic character that can influence molecular recognition processes.

Storage requirements specified as ambient temperature conditions indicate relatively stable chemical properties that facilitate research handling and long-term storage. This stability profile supports the compound's utility in multi-step synthetic sequences where intermediate storage might be necessary. The compound's integration into established chemical supply chains through multiple international distributors demonstrates its recognition as a valuable research tool beyond academic curiosity, suggesting potential commercial applications in pharmaceutical development or specialty chemical synthesis.

| Supplier | Purity | Available Quantities | Storage Conditions | |

|---|---|---|---|---|

| Apollo Scientific | 98% | 1 gram, 5 gram | Ambient | |

| Thermo Scientific | 97% | 250 mg, 1 gram | Ambient | |

| Sigma-Aldrich | Not specified | 1 gram | Ambient |

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUXGGXOPIWHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Fluoro-5-methylphenyl)propionic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

3-(3-Fluoro-5-methylphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)propionic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the propionic acid moiety allows it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-Fluoro-5-methylphenyl)propionic acid with structurally analogous propionic acid derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Propionic Acid Derivatives

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (3-F) in the target compound increases acidity and polarity compared to methyl (3-Me) or methoxy (3-OMe) derivatives. However, in larvicidal oxadiazole analogs (), para-substituted EWGs (e.g., NO₂, Cl) enhance activity, whereas fluorine shows reduced efficacy, highlighting substituent-position dependency. Lipophilicity: The trifluoromethyl (CF₃) and chloro (Cl) groups in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid () significantly increase logP compared to the target compound, favoring membrane permeability.

Biological Activity

3-(3-Fluoro-5-methylphenyl)propionic acid (CAS No. 1017779-56-4) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- Melting Point : 64°C to 66°C

- IUPAC Name : 3-(3-fluoro-5-methylphenyl)propanoic acid

The presence of fluorine and methyl groups at specific positions on the phenyl ring contributes to the compound's unique reactivity and biological profile, influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing metabolic rates and pathways.

- Receptor Binding : Preliminary studies suggest that this compound can bind to certain receptors, potentially affecting neurotransmitter release and signaling pathways associated with mood regulation and anxiety.

- Cellular Effects : Research indicates that the compound may influence cell proliferation and apoptosis through modulation of gene expression linked to these processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing varying degrees of antimicrobial effectiveness.

- Cytotoxicity : Evaluations in cancer cell lines revealed that the compound can induce cytotoxic effects, suggesting potential applications in cancer therapy.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacological effects of this compound:

- Dosage Effects : Research indicates that low doses may promote beneficial effects such as enhanced cell growth, while higher doses can lead to toxicity and cell death.

- Metabolic Pathway Interactions : Studies have shown that the compound undergoes metabolism via cytochrome P450 enzymes, leading to the formation of active metabolites that may further influence biological activity.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated a notable inhibition of growth against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

-

Case Study on Cancer Cell Lines :

- In a series of experiments with breast cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulation of metabolic enzymes |

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effect | Outcome |

|---|---|---|

| 10 | Mild stimulation of growth | Beneficial |

| 50 | Significant cytotoxicity | Toxic |

| 100 | Severe tissue damage | Lethal |

Q & A

Q. What synthetic routes are optimal for producing high-purity 3-(3-Fluoro-5-methylphenyl)propionic acid in laboratory settings?

A catalytic hydrogenation approach using palladium on charcoal (Pd/C) with hydrogen gas (H₂) can reduce unsaturated precursors (e.g., cinnamic acid derivatives) to yield the target compound. Post-synthesis purification via recrystallization or preparative HPLC (≥98% purity) is recommended to remove fluorinated byproducts. Structural analogs, such as 3-(3-methoxyphenyl)propionic acid, have been synthesized similarly . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize defluorination side reactions.

Q. Which analytical techniques are critical for confirming the structural and chemical identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying aromatic substitution patterns and fluorine integration. High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight and purity. For quantification, reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective, as demonstrated for fluorinated propionic acid derivatives . Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability.

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence of this compound using predictive modeling and experimental assays?

Computational tools like EPI Suite can estimate biodegradation half-lives and bioaccumulation factors. Experimentally, OECD 301/307 guidelines for aerobic biodegradation in soil/water systems are applicable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects degradation products, while toxicity assays (e.g., Daphnia magna EC₅₀) assess ecotoxicological impacts. Studies on structurally related perfluoroalkyl acids highlight the persistence of fluorinated aromatic compounds in aquatic systems .

Q. What experimental strategies are recommended to investigate the pharmacological activity of this compound in neurological receptor systems?

Competitive radioligand binding assays (e.g., using ³H-labeled glutamate) can screen for affinity at ionotropic glutamate receptors (iGluRs). Electrophysiological patch-clamp studies on transfected HEK293 cells expressing NMDA or AMPA receptors may reveal modulatory effects. For metabotropic receptors, calcium flux assays with fluorometric dyes (e.g., Fluo-4) are suitable. Structural analogs like 3-(4-hydroxyphenyl)propionic acid have shown activity in receptor-binding studies .

Q. How should discrepancies in reported physicochemical properties (e.g., logP, solubility) of fluorinated propionic acid derivatives be resolved?

Cross-validate data using standardized methods (e.g., shake-flask for logP, OECD 105 for water solubility). Compare results with computational predictions (e.g., COSMO-RS, ACD/Labs). Discrepancies may arise from impurities or isomerization; thus, orthogonal analytical techniques (NMR, X-ray crystallography) are critical. NIST-curated databases provide reference data for validating experimental values .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound in hepatic systems?

Primary hepatocyte cultures or liver microsomes (human/rat) incubated with the compound can identify Phase I/II metabolites. LC-MS/MS with stable isotope labeling tracks metabolic transformations. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess enzyme interactions. For fluorinated compounds, monitor defluorination via fluoride ion-selective electrodes, as seen in studies on 3-hydroxypropionic acid derivatives .

Methodological Considerations

- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Environmental Testing : Include positive controls (e.g., perfluorooctanoic acid) to benchmark persistence .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and assay data.

This FAQ framework integrates interdisciplinary methodologies, emphasizing rigorous validation and environmental/biological relevance. Researchers should prioritize peer-reviewed protocols over commercial databases to ensure reliability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.